molecular formula C11H13OS+ B14279409 5-(Phenylsulfanyl)-2,3,4,5-tetrahydropyran-1-ium CAS No. 154127-66-9

5-(Phenylsulfanyl)-2,3,4,5-tetrahydropyran-1-ium

Katalognummer: B14279409
CAS-Nummer: 154127-66-9
Molekulargewicht: 193.29 g/mol
InChI-Schlüssel: OSFAKKROQHRMKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Phenylsulfanyl)-2,3,4,5-tetrahydropyran-1-ium is a chemical compound characterized by a tetrahydropyran ring substituted with a phenylsulfanyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenylsulfanyl)-2,3,4,5-tetrahydropyran-1-ium typically involves the introduction of a phenylsulfanyl group into a tetrahydropyran ring. One common method is the nucleophilic substitution reaction where a phenylsulfanyl group is introduced into a pre-formed tetrahydropyran ring. This can be achieved using reagents such as phenylthiol and appropriate catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Phenylsulfanyl)-2,3,4,5-tetrahydropyran-1-ium can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group or to modify the tetrahydropyran ring.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.

Wissenschaftliche Forschungsanwendungen

5-(Phenylsulfanyl)-2,3,4,5-tetrahydropyran-1-ium has diverse applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 5-(Phenylsulfanyl)-2,3,4,5-tetrahydropyran-1-ium involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with various enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Phenylsulfanyl-2,4-Quinazolinediamine: This compound shares the phenylsulfanyl group but has a different core structure.

    5-tert-Butyl-2-hydroxy-3-phenylsulfanyl-benzaldehyde: Another compound with a phenylsulfanyl group, but with a benzaldehyde core.

Uniqueness

5-(Phenylsulfanyl)-2,3,4,5-tetrahydropyran-1-ium is unique due to its tetrahydropyran ring structure, which imparts distinct chemical and physical properties compared to other phenylsulfanyl-containing compounds. This uniqueness makes it valuable for specific applications where the tetrahydropyran ring plays a crucial role.

Eigenschaften

CAS-Nummer

154127-66-9

Molekularformel

C11H13OS+

Molekulargewicht

193.29 g/mol

IUPAC-Name

5-phenylsulfanyl-3,4,5,6-tetrahydro-2H-pyran-6-ylium

InChI

InChI=1S/C11H13OS/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11/h1-3,5-6,9,11H,4,7-8H2/q+1

InChI-Schlüssel

OSFAKKROQHRMKI-UHFFFAOYSA-N

Kanonische SMILES

C1CC([CH+]OC1)SC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.